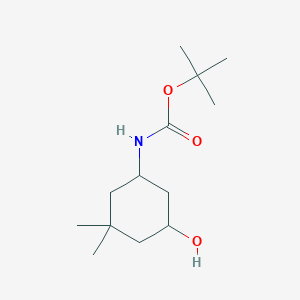![molecular formula C19H24N4O4S B2540331 5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-39-5](/img/structure/B2540331.png)
5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Novel triazole derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives and found that some of these compounds possess moderate to good antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Such findings indicate the potential of these compounds in developing new antimicrobial agents.
Thermal Rearrangement Studies
Dovlatyan et al. (2010) investigated the thermal rearrangement of triazine derivatives, shedding light on the chemical behavior of compounds under specific conditions, which could be crucial for understanding the stability and reactivity of similar compounds (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Biological Activity Evaluations
Research into the biological activities of triazole and related compounds has led to the discovery of potential antifertility, neurokinin-1 receptor antagonism, and tubulin polymerization inhibition properties. For example, Sartori, Consonni, & Omodei-sale (1981) described the synthesis of 14C-labelled compounds with novel antifertility agents, highlighting the diverse applications of triazole derivatives in medical research (Sartori, Consonni, & Omodei-sale, 1981).
Chemical Modification and Characterization
Polymeric compounds incorporating triazole units have been synthesized and characterized, providing insights into the chemical modification possibilities of such molecules. Guichard et al. (1998) discussed the synthesis and functionalization of poly(2-vinyl-4,4-dimethyl-5-oxazolone) derivatives, which could have applications in material science (Guichard, Noël, Reyx, Thomas, Chevalier, & Senet, 1998).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-27-14-6-5-13(11-15(14)25-3)16(22-7-9-26-10-8-22)17-18(24)23-19(28-17)20-12(2)21-23/h5-6,11,16,24H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFFCOQOLQFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)
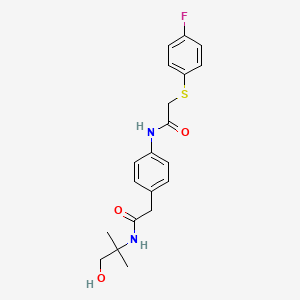
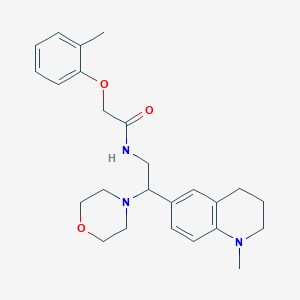
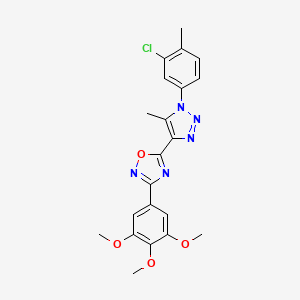
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)
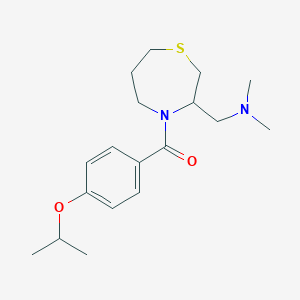
![3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2540262.png)
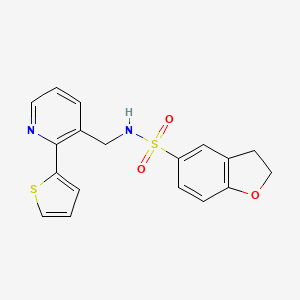
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)

